4-(4-Ethylbenzyl)-3-methoxypyridazine
Description
4-(4-Ethylbenzyl)-3-methoxypyridazine (CAS: 776317-77-2) is a pyridazine derivative with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . Its structure features a pyridazine core substituted with a methoxy group at position 3 and a 4-ethylbenzyl moiety at position 4 (Figure 1). Pyridazines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, often serving as scaffolds for enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)methyl]-3-methoxypyridazine |
InChI |
InChI=1S/C14H16N2O/c1-3-11-4-6-12(7-5-11)10-13-8-9-15-16-14(13)17-2/h4-9H,3,10H2,1-2H3 |
InChI Key |
HEFYLULLNGINIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=C(N=NC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 4-(4-Ethylbenzyl)-3-methoxypyridazine and related compounds:
Key Comparative Analysis
A. Substituent Effects on Bioactivity
- The 4-ethylbenzyl group is a common substituent in this compound and 1-(4-Ethylbenzyl)maleimide (35). However, the maleimide core in compound 35 confers stronger inhibition of human monoacylglycerol lipase (hMGL) and fatty acid amide hydrolase (hFAAH), likely due to electrophilic reactivity at the maleimide double bond .
- In contrast, HM41322 incorporates a 4-ethylbenzyl group on a glucopyranose scaffold, enabling sodium-glucose cotransporter 2 (SGLT2) inhibition via hydrophobic interactions with the target protein .
B. Heterocyclic Core Influence
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